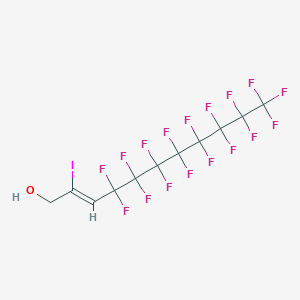

2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol est un composé organique fluoré caractérisé par la présence d'iode et de multiples atomes de fluor. Ce composé se distingue par sa structure chimique unique, qui comprend une chaîne carbonée perfluorée et un atome d'iode lié à un groupe alcène. La présence d'atomes de fluor confère des propriétés uniques au composé, ce qui en fait un sujet d'intérêt pour diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol implique généralement l'iodation d'un précurseur alcène perfluoré. Une méthode courante consiste à faire réagir un alcène perfluoré avec de l'iode en présence d'un catalyseur approprié dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables.

Méthodes de production industrielle

La production industrielle du 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol peut impliquer des procédés d'iodation à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations des réactifs, garantissant un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles, tels que des ions hydroxyde ou des amines, conduisant à la formation de nouveaux composés.

Réactions d'oxydation : Le composé peut être oxydé pour former des alcools ou des cétones perfluorés correspondants.

Réactions de réduction : Le groupe alcène peut être réduit pour former des composés perfluorés saturés.

Réactifs et conditions communs

Réactions de substitution : Impliquent généralement des nucléophiles comme l'hydroxyde de sodium ou des amines dans des solvants polaires.

Réactions d'oxydation : Utilisent souvent des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réactions de réduction : Utilisent généralement des réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Principaux produits formés

Réactions de substitution : Formation d'alcools, d'amines ou d'éthers perfluorés.

Réactions d'oxydation : Production de cétones ou d'acides carboxyliques perfluorés.

Réactions de réduction : Génération d'hydrocarbures perfluorés saturés.

Applications De Recherche Scientifique

Le 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la préparation de composés fluorés.

Biologie : Étudié pour son utilisation potentielle en imagerie biologique et comme sonde pour étudier les systèmes biologiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme précurseur pour la synthèse de produits pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques de spécialité, de revêtements et de matériaux aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol implique son interaction avec des cibles moléculaires via ses atomes d'iode et de fluor. L'atome d'iode peut participer à la liaison halogène, tandis que les atomes de fluor peuvent influencer la réactivité et la stabilité du composé. Ces interactions peuvent affecter diverses voies moléculaires, conduisant aux effets observés du composé.

Mécanisme D'action

The mechanism of action of 2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol involves its interaction with molecular targets through its iodine and fluorine atoms. The iodine atom can participate in halogen bonding, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Iodo-1H,1H,3H-perfluorooct-2-ène-1-ol

- 2-Iodo-1H,1H,3H-perfluorodéc-2-ène-1-ol

- 2-Iodo-1H,1H,3H-perfluorododéc-2-ène-1-ol

Unicité

Le 2-Iodo-1H,1H,3H-perfluoroundec-2-ène-1-ol est unique en raison de sa longueur de chaîne spécifique et de la présence d'iode et de multiples atomes de fluor. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend adapté à des applications spécialisées que des composés similaires pourraient ne pas remplir.

Propriétés

Formule moléculaire |

C11H4F17IO |

|---|---|

Poids moléculaire |

602.03 g/mol |

Nom IUPAC |

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol |

InChI |

InChI=1S/C11H4F17IO/c12-4(13,1-3(29)2-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1,30H,2H2/b3-1- |

Clé InChI |

SXRMLCYYQWTVLG-IWQZZHSRSA-N |

SMILES isomérique |

C(/C(=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/I)O |

SMILES canonique |

C(C(=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)

![3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B12317126.png)

![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)

![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)